molecular formula C4H2ClN3O2 B14766540 4-Chloro-1,3,5-triazine-2-carboxylic acid

4-Chloro-1,3,5-triazine-2-carboxylic acid

Cat. No.: B14766540
M. Wt: 159.53 g/mol
InChI Key: MTWSWQNYNXCRMJ-UHFFFAOYSA-N
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Description

4-Chloro-1,3,5-triazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with a chlorine atom and a carboxylic acid group. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3,5-triazine-2-carboxylic acid typically involves the chlorination of 1,3,5-triazine derivatives. One common method is the reaction of cyanuric chloride with appropriate nucleophiles under controlled conditions. For example, cyanuric chloride can be reacted with sodium carbonate and methanol at low temperatures to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted triazines depending on the nucleophile used.

    Oxidation Products: Carboxylate salts.

    Reduction Products: Alcohols.

Mechanism of Action

The mechanism of action of 4-Chloro-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group facilitate its binding to enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1,3,5-triazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorine atom and a carboxylic acid group makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C4H2ClN3O2

Molecular Weight

159.53 g/mol

IUPAC Name

4-chloro-1,3,5-triazine-2-carboxylic acid

InChI

InChI=1S/C4H2ClN3O2/c5-4-7-1-6-2(8-4)3(9)10/h1H,(H,9,10)

InChI Key

MTWSWQNYNXCRMJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(=N1)Cl)C(=O)O

Origin of Product

United States

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